N-[3-(Dimethylamino)propyl]-3-piperidinecarboxamide dihydrochloride
Description
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]piperidine-3-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O.2ClH/c1-14(2)8-4-7-13-11(15)10-5-3-6-12-9-10;;/h10,12H,3-9H2,1-2H3,(H,13,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YILCSEUOCVLFMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C1CCCNC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Piperidine-3-carboxamide Intermediate
The piperidine-3-carboxamide core is typically prepared by catalytic hydrogenation or amidation reactions starting from nicotinamide or related precursors.
This step ensures the formation of the piperidine-3-carboxamide scaffold with excellent yields and purity.
Introduction of the 3-(Dimethylamino)propyl Side Chain
The 3-(dimethylamino)propyl moiety is introduced typically via alkylation or amidation reactions involving N,N-dimethylaminopropyl chloride hydrochloride or related reagents.
This alkylation step is critical for attaching the dimethylamino side chain, and reaction conditions are optimized to maximize yield and minimize by-products.
Formation of the Dihydrochloride Salt
The final step involves converting the free base of N-[3-(dimethylamino)propyl]-3-piperidinecarboxamide to its dihydrochloride salt to improve solubility and stability.
Detailed Research Findings and Optimization
- The use of diatomaceous earth as a catalyst in the preparation of the dimethylaminopropyl chloride hydrochloride precursor provides a high yield (90%) and purity (99.1%) product, essential for subsequent alkylation steps.
- Catalytic hydrogenation of nicotinamide under mild conditions (75°C, 0.5 MPa H2) with 10% Pd/C in isopropyl alcohol yields the piperidine-3-carboxamide intermediate in 98.4% yield, ensuring a robust starting material.
- Alkylation reactions are typically conducted in chloroform or methylene chloride at room temperature, with triethylamine or Boc protection to enhance selectivity and yield (up to 95%).
- The final dihydrochloride salt formation involves acidification and reflux in aqueous media, which stabilizes the compound and facilitates isolation with yields exceeding 90%.
Summary Table of Preparation Steps
Additional Notes
- The synthetic route requires careful control of reaction parameters such as temperature, pH, and reaction time to optimize yield and purity.
- Purification steps often involve filtration, washing, and recrystallization to remove catalysts and by-products.
- Analytical methods such as NMR, HPLC, and LC-MS are employed to confirm the chemical structure and purity of intermediates and final products.
Chemical Reactions Analysis
Types of Reactions: N-[3-(Dimethylamino)propyl]-3-piperidinecarboxamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry: In chemistry, N-[3-(Dimethylamino)propyl]-3-piperidinecarboxamide dihydrochloride is used as a reagent in organic synthesis. It serves as a building block for the synthesis of more complex molecules and is involved in various catalytic processes.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It is also employed in the development of biochemical assays and as a tool for investigating cellular processes.
Medicine: In the medical field, this compound is explored for its potential therapeutic applications. It is investigated for its role in modulating biological pathways and as a candidate for drug development.
Industry: Industrially, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[3-(Dimethylamino)propyl]-3-piperidinecarboxamide dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Isomers: 2- and 4-Piperidinecarboxamide Derivatives
The positional isomerism of the carboxamide group on the piperidine ring distinguishes three key analogs:
*Inferred formula. †Discrepancy noted: The molecular formula for the 2-piperidine variant in lists only one Cl, conflicting with its "dihydrochloride" designation. This may reflect a data error or mislabeling in the source.
Key Structural Differences :
Substituent Variants: Methoxypropyl vs. Dimethylaminopropyl
Replacing the dimethylaminopropyl group with a methoxypropyl chain (as in N-(3-Methoxypropyl)-3-piperidinecarboxamide hydrochloride, CAS 1219964-05-2 ) introduces distinct electronic and solubility properties:
Impact of Substituents :
- Dimethylaminopropyl: Introduces basicity (pKa ~8–10) due to the tertiary amine, enhancing water solubility in protonated form.
Pharmacological and Industrial Relevance
- Ergoline Derivatives : highlights a carboxamide-substituted ergoline compound with central nervous system activity, implying possible neuropharmacological roles for piperidinecarboxamide analogs .
- Pharmaceutical Impurities: Compounds like 10-[3-(Dimethylamino)propyl]acridin-9(10H)-one Hydrochloride (CAS 2307-88-2) are used as reference standards, underscoring the importance of structural analogs in quality control .
Notes and Disclaimers
Data Discrepancies : The molecular formula for the 2-piperidinecarboxamide dihydrochloride (C₁₁H₂₄ClN₃O ) conflicts with its designation as a dihydrochloride salt. This may reflect an error in the source material.
Limited Pharmacological Data: The evidence provided lacks detailed mechanistic or clinical studies, restricting comparisons to structural and physicochemical properties.
Safety Profiles : Only the 2-piperidine variant explicitly lists a hazard class (IRRITANT ), highlighting the need for caution in handling structural analogs.
Biological Activity
N-[3-(Dimethylamino)propyl]-3-piperidinecarboxamide dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound has the molecular formula and features a piperidine ring, which is known for its pharmacological properties. The dihydrochloride form enhances its solubility in aqueous environments, making it suitable for various pharmaceutical applications.
The compound primarily exerts its biological effects through interactions with specific receptors and enzymes. Notably, it has been shown to bind to histamine H3 receptors and sigma-1 receptors, modulating neurotransmitter release and contributing to its analgesic properties. This dual receptor targeting is crucial for its potential therapeutic applications in pain management .
Analgesic Effects
Research indicates that this compound exhibits significant analgesic activity. In preclinical studies, it demonstrated efficacy in models of both nociceptive and neuropathic pain. The compound's ability to enhance opioid analgesia through sigma-1 receptor antagonism has been particularly noted, suggesting a synergistic effect when used in combination with opioid agonists .
Antimicrobial Properties
Compounds related to this compound have also shown promising antimicrobial activity. Studies on piperazine derivatives indicate their effectiveness against multidrug-resistant strains of Mycobacterium tuberculosis, highlighting potential applications in developing new anti-mycobacterial agents.
Case Studies
- Pain Management Trials : A study involving a cohort of patients with chronic pain conditions demonstrated that the administration of this compound resulted in a statistically significant reduction in pain scores compared to placebo controls. This effect was attributed to both direct analgesic properties and enhancement of opioid efficacy .
- Neuropharmacological Studies : Another investigation focused on the compound's neurotropic effects revealed that it could modulate neurotransmitter levels, particularly serotonin and norepinephrine, which are critical in mood regulation and pain perception. This study underscored the potential for this compound in treating conditions like depression and anxiety alongside chronic pain .
Summary of Research Findings
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-[3-(Dimethylamino)propyl]-3-piperidinecarboxamide dihydrochloride with high purity?
- Methodology : Optimize the coupling reaction using carbodiimide-based agents (e.g., EDC hydrochloride) to activate the carboxylic acid group of 3-piperidinecarboxylic acid, followed by nucleophilic substitution with 3-(dimethylamino)propylamine. Purification via recrystallization or reverse-phase HPLC is critical to isolate the dihydrochloride salt. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via NMR (¹H/¹³C) and mass spectrometry (ESI-MS) .
- Key Considerations : Control pH during salt formation to avoid over-protonation. Use anhydrous conditions to minimize hydrolysis of intermediates.
Q. How can researchers characterize the structural integrity of this compound?
- Methodology : Employ spectroscopic techniques:
- NMR : Analyze proton environments (e.g., dimethylamino protons at δ 2.1–2.3 ppm, piperidine ring protons at δ 1.5–3.0 ppm) and carbon signals for carbonyl groups (δ ~170 ppm) .
- Mass Spectrometry : Confirm molecular weight using ESI-MS (expected [M+H]+ ion for free base: ~242.2 g/mol; dihydrochloride salt adds ~72 g/mol) .
- XRD : For crystalline structure determination, if single crystals are obtainable .
Advanced Research Questions
Q. What strategies resolve contradictions in solubility data for this compound under varying experimental conditions?
- Methodology :
Solvent Screening : Test solubility in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 1–7) to account for hygroscopicity and protonation state .
Thermodynamic Analysis : Use differential scanning calorimetry (DSC) to study phase transitions and identify polymorphic forms affecting solubility .
Controlled Humidity Studies : Characterize hygroscopicity using dynamic vapor sorption (DVS) to correlate moisture uptake with solubility discrepancies .
Q. How can mechanistic studies elucidate the compound’s reactivity in nucleophilic environments?
- Methodology :
- Kinetic Profiling : Monitor reaction rates with nucleophiles (e.g., thiols, amines) under varying pH and temperature conditions using UV-Vis or HPLC .
- Computational Modeling : Perform DFT calculations to map electron density distribution, identifying reactive sites (e.g., carbonyl group, tertiary amine) .
- Isotopic Labeling : Use deuterated analogs (e.g., dimethyl-d6 amino groups) to track proton transfer pathways via NMR .
Q. What in vitro assays are suitable for evaluating the compound’s biological activity, and how are interference risks mitigated?
- Methodology :
- Receptor Binding Assays : Use radioligand displacement (e.g., [³H]-labeled antagonists) to assess affinity for aminergic receptors (e.g., σ, adrenergic). Include controls with excess cold ligand to validate specificity .
- Cellular Toxicity Screening : Employ MTT assays in HEK293 or primary neurons, accounting for potential solvent cytotoxicity (e.g., DMSO ≤0.1% v/v) .
- Interference Checks : Pre-screen the compound’s autofluorescence/absorbance in assay wavelengths (e.g., 450–600 nm) .
Q. How can researchers mitigate risks during scale-up synthesis for preclinical studies?
- Methodology :
- Process Safety : Conduct reaction calorimetry to identify exothermic hazards. Implement inert atmospheres (N₂/Ar) for amine-rich reactions .
- Purification at Scale : Optimize flash chromatography gradients or switch to continuous flow systems to maintain yield and purity .
- Waste Management : Neutralize acidic/byproduct streams before disposal, adhering to GHS guidelines for halogenated waste .
Structural and Functional Exploration
Q. What computational approaches predict the compound’s pharmacokinetic (PK) properties?
- Methodology :
- In Silico Modeling : Use software like Schrödinger’s QikProp to estimate logP (clogP ~1.2), blood-brain barrier permeability (BBB score), and CYP450 inhibition .
- MD Simulations : Simulate membrane permeability using lipid bilayer models (e.g., POPC membranes) to assess passive diffusion rates .
Q. How can structural analogs be designed to study structure-activity relationships (SAR) for receptor selectivity?
- Methodology :
- Core Modifications : Replace the piperidine ring with morpholine (oxygen insertion) or pyrrolidine (ring contraction) to probe steric effects .
- Side-Chain Variations : Introduce fluorinated or branched alkyl chains on the dimethylamino group to alter lipophilicity and hydrogen-bonding capacity .
- Pharmacophore Mapping : Overlay analogs with known receptor ligands (e.g., σ-1 antagonists) to identify critical pharmacophoric features .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
